PROTAC EZH2 Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EZH2 Degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a methyltransferase enzyme that plays a crucial role in the regulation of gene expression through histone modification. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EZH2 Degrader-1 involves the conjugation of a ligand that binds to EZH2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Step 1: Synthesis of the EZH2-binding ligand.
Step 2: Synthesis of the E3 ligase-binding ligand.
Step 3: Conjugation of the two ligands via a linker.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability, including:
Optimization of reaction conditions: to maximize yield and purity.
Use of automated synthesis platforms: to enhance reproducibility and efficiency.
Purification techniques: such as chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions: PROTAC EZH2 Degrader-1 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups to modify the ligands.
Coupling Reactions: To conjugate the ligands via a linker.
Common Reagents and Conditions:
Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Conditions: Reactions are typically carried out in organic solvents like DMSO (dimethyl sulfoxide) under inert atmosphere conditions.
Major Products: The major product of these reactions is the fully synthesized this compound, which is then purified and characterized .
Scientific Research Applications
PROTAC EZH2 Degrader-1 has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the role of EZH2 in various cancers and to develop targeted therapies for cancers with EZH2 overexpression or mutation
Drug Resistance Studies: It is employed to overcome resistance to traditional chemotherapy drugs in cancers such as small cell lung cancer.
Biological Pathways: It aids in elucidating the biological pathways and molecular mechanisms involving EZH2.
Mechanism of Action
PROTAC EZH2 Degrader-1 exerts its effects by inducing the degradation of the EZH2 protein through the ubiquitin-proteasome system. The mechanism involves:
Binding to EZH2: The ligand specific to EZH2 binds to the target protein.
Recruitment of E3 Ligase: The E3 ligase-binding ligand recruits an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates EZH2, marking it for degradation.
Proteasomal Degradation: The ubiquitinated EZH2 is recognized and degraded by the proteasome, leading to a reduction in EZH2 levels and subsequent effects on gene expression
Comparison with Similar Compounds
PROTAC EZH2 Degrader-1 is unique compared to other similar compounds due to its high potency and specificity for EZH2. Similar compounds include:
Tazemetostat: A small molecule inhibitor of EZH2, which inhibits its enzymatic activity but does not induce degradation.
C2911 and C1311: Other PROTACs targeting EZH2, which also induce degradation but may have different linker structures and binding affinities
Properties
Molecular Formula |
C54H67N7O8 |
---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[4-[[4-[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptyl]piperazin-1-yl]methyl]phenyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C54H67N7O8/c1-5-60(41-20-28-68-29-21-41)46-32-40(31-43(37(46)4)50(63)55-33-44-35(2)30-36(3)56-51(44)64)39-16-14-38(15-17-39)34-59-25-23-58(24-26-59)22-9-7-6-8-10-27-69-47-13-11-12-42-49(47)54(67)61(53(42)66)45-18-19-48(62)57-52(45)65/h11-17,30-32,41,45H,5-10,18-29,33-34H2,1-4H3,(H,55,63)(H,56,64)(H,57,62,65) |
InChI Key |
LONVYJSHGSZBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.